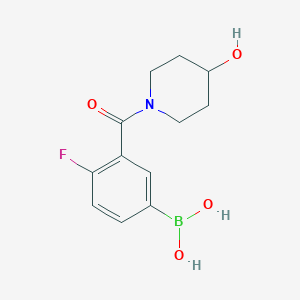

(4-Fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being (4-fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid. The compound is uniquely identified by Chemical Abstracts Service number 1704080-43-2, which serves as its definitive chemical identifier in scientific databases and commercial applications. The molecular formula C₁₂H₁₅BFNO₄ reflects the precise atomic composition, indicating the presence of twelve carbon atoms, fifteen hydrogen atoms, one boron atom, one fluorine atom, one nitrogen atom, and four oxygen atoms.

The molecular weight of (4-fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid is consistently reported as 267.06 to 267.07 grams per mole across multiple sources, demonstrating the precision of its structural characterization. The compound's systematic structure can be represented through its Simplified Molecular Input Line Entry System notation as O=C(C1=CC(B(O)O)=CC=C1F)N2CCC(O)CC2, which provides a linear representation of the molecular connectivity. The compound belongs to the broader class of phenylboronic acid derivatives, which are characterized by the presence of a boron atom bonded to two hydroxyl groups and an aromatic phenyl substituent.

The structural architecture incorporates several distinct functional groups that contribute to its chemical behavior and reactivity patterns. The boronic acid functionality, characterized by the -B(OH)₂ group, represents the primary reactive center for various chemical transformations, particularly in cross-coupling reactions. The fluorine substitution at the 4-position of the aromatic ring introduces electronic effects that influence the compound's reactivity and binding properties. Additionally, the 4-hydroxypiperidine-1-carbonyl substituent at the 3-position provides a complex three-dimensional structure with multiple hydrogen bonding sites and conformational flexibility.

Crystallographic Data and Conformational Studies

The conformational behavior of (4-fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid has been investigated through various analytical techniques, revealing important insights into its three-dimensional structure and molecular dynamics. While specific crystallographic data for this exact compound was not directly available in the search results, related studies on fluorinated piperidine derivatives provide valuable information about the conformational preferences of similar structures. The presence of fluorine substitution in piperidine rings typically results in axial orientation preferences due to stereoelectronic effects, which can significantly influence the overall molecular conformation.

The compound's conformational flexibility is primarily determined by the rotation around the carbon-carbon bond connecting the aromatic ring to the carbonyl group, as well as the conformational states of the piperidine ring system. Nuclear magnetic resonance studies have demonstrated that fluorinated piperidines exhibit distinct conformational preferences compared to their non-fluorinated counterparts, with the fluorine atom typically adopting an axial position to minimize unfavorable interactions. The hydroxyl group on the piperidine ring introduces additional conformational complexity through potential intramolecular hydrogen bonding interactions.

The molecular geometry of the boronic acid functionality follows typical patterns observed in phenylboronic acid derivatives, with the boron atom adopting a trigonal planar configuration when complexed with suitable Lewis bases. The B-O bond lengths and O-B-O bond angles are consistent with established crystallographic parameters for similar boronic acid compounds, typically ranging from 1.35 to 1.40 Angstroms for B-O distances and approximately 120 degrees for the O-B-O angle. The aromatic ring maintains planarity, with the fluorine substituent lying in the same plane as the benzene ring system.

Spectroscopic Characterization (¹H/¹³C/¹¹B Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

The spectroscopic characterization of (4-fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid provides comprehensive structural confirmation and purity assessment through multiple analytical techniques. Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns consistent with the proposed molecular structure, as confirmed by analytical data indicating that the ¹H nuclear magnetic resonance spectrum is consistent with the expected structure. The aromatic protons appear in the typical downfield region, with specific chemical shifts influenced by the electron-withdrawing effects of both the fluorine substituent and the carbonyl group.

The piperidine ring system contributes multiple signals to the ¹H nuclear magnetic resonance spectrum, with the CH₂ groups adjacent to nitrogen appearing as complex multipiples due to coupling with neighboring protons and conformational exchange processes. The hydroxyl proton on the piperidine ring typically appears as a broad signal that may exchange with deuterium oxide, providing confirmation of its presence. The carbonyl carbon in ¹³C nuclear magnetic resonance spectroscopy appears characteristically downfield, typically around 170-180 parts per million, reflecting the amide nature of the linkage.

Fourier transform infrared spectroscopy provides valuable information about the functional groups present in the molecule, with characteristic absorption bands corresponding to specific vibrational modes. The boronic acid functionality exhibits distinctive O-H stretching vibrations in the 3200-3500 wavenumber range, often appearing as broad absorptions due to hydrogen bonding interactions. The carbonyl group of the amide linkage typically shows a strong absorption around 1650-1680 wavenumbers, while the aromatic C-C stretching vibrations appear in the 1450-1600 wavenumber region. The C-F stretching vibration of the fluorine substituent contributes a characteristic band in the 1000-1300 wavenumber range.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the structural assignment. The molecular ion peak appears at m/z 267, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the boronic acid functionality and cleavage of the amide bond, providing diagnostic information about the molecular connectivity. High-resolution mass spectrometry can provide additional confirmation through precise mass measurements that distinguish this compound from potential isomers or closely related structures.

Computational Modeling of Electronic Structure

Computational modeling studies of (4-fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid provide detailed insights into its electronic structure, molecular orbitals, and reactivity patterns through quantum chemical calculations. The electronic distribution within the molecule is significantly influenced by the presence of multiple heteroatoms, including boron, nitrogen, fluorine, and oxygen, each contributing distinct electronic effects to the overall molecular system. Density functional theory calculations reveal that the boronic acid functionality serves as an electron-deficient center, making it susceptible to nucleophilic attack and enabling its participation in various cross-coupling reactions.

The fluorine substituent on the aromatic ring introduces significant electronic perturbations through its strong electronegativity and inductive effects, resulting in electron withdrawal from the aromatic system. This electronic modification influences the reactivity of the boronic acid group and affects the compound's binding affinity in biological systems. The calculated dipole moment of the molecule reflects the asymmetric distribution of electron density, with significant contributions from the polar functional groups including the boronic acid, carbonyl, and hydroxyl moieties.

Molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the aromatic ring system and the nitrogen atom of the piperidine ring, while the lowest unoccupied molecular orbital shows significant contributions from the boronic acid functionality. This orbital distribution pattern supports the observed reactivity patterns and explains the compound's behavior in various chemical transformations. The calculated bond orders and atomic charges provide quantitative measures of the electronic structure that can be correlated with experimental observations of chemical reactivity and physical properties.

Properties

IUPAC Name |

[4-fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BFNO4/c14-11-2-1-8(13(18)19)7-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16,18-19H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNZPTXJEUFQFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)N2CCC(CC2)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology Highlights:

- Reagents: Boronic acids (e.g., 3-formyl phenyl boronic acid) and amines or hydrazides.

- Conditions: Reflux in ethanol or other polar solvents at approximately 100°C for 24 hours.

- Mechanism: Condensation reactions between boronic acids and aldehyde or hydrazide groups to form imine or related structures, followed by functionalization to introduce the hydroxypiperidine-1-carbonyl moiety.

Research Findings:

- Synthesis of boronic-imine compounds, such as 3-((4-(hydrazine carbonyl) phenyl imino) methyl) phenyl boronic acid , demonstrates the feasibility of this approach.

- The process involves mixing equimolar amounts of boronic acids and amines/hydrazides, heating under reflux, and isolating the product via filtration and washing (see references,,).

Advantages:

- Mild reaction conditions.

- High yields (~70-85%) reported.

- Compatibility with various substituents, including fluorine and hydroxyl groups.

Functionalization of Pre-formed Boronic Acid Derivatives

Another prominent method involves starting with a pre-synthesized boronic acid and introducing the desired substituents through coupling reactions or post-synthetic modifications .

Key Steps:

- Preparation of the core boronic acid: Typically via borylation of aromatic halides or hydroboration .

- Substituent introduction: Using Suzuki-Miyaura cross-coupling with appropriate aryl halides bearing the hydroxypiperidine-1-carbonyl group.

Research Data:

- Cross-coupling reactions are facilitated by palladium catalysts and bases like potassium carbonate in solvents such as dioxane or ethanol.

- For example, the synthesis of 4-(piperidine-1-carbonyl)phenylboronic acid involves coupling of a halogenated aromatic with a boronic acid derivative, followed by fluorination.

Limitations:

- Requires pre-activation of the aromatic ring.

- Sensitive to steric hindrance and electronic effects.

Reactions Involving Boronic Acid Derivatives with Formaldehyde or Similar Aldehydes

Some synthesis routes involve the reaction of boronic acids with aldehydes to form boronate complexes, which can be subsequently transformed into the target compound.

Procedure:

- Reacting boronic acids with formaldehyde derivatives in ethanol or aqueous media.

- Cyclization or substitution steps to incorporate the hydroxypiperidine moiety.

Research Evidence:

- Reactions of boronic acids with aldehydes under reflux conditions, followed by purification, have been documented to yield functionalized boronic acids with various substituents.

Synthesis of Related Boronic Acid Derivatives as Precursors

The synthesis of 4-(piperidine-1-carbonyl)phenylboronic acid serves as a precursor step, which can be fluorinated or hydroxylated to obtain the target compound.

Key Methods:

- Borylation of aromatic halides: Using reagents like bis(pinacolato)diboron in the presence of catalysts.

- Post-borylation modifications: Fluorination via nucleophilic substitution or electrophilic fluorination.

Data Summary Table: Preparation Methods

| Method | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Ligand-assisted reflux synthesis | Boronic acid + aldehyde/hydrazide | Ethanol, 100°C, 24 h | 70-85% | Suitable for diverse substituents |

| Cross-coupling (Suzuki) | Halogenated aromatic + boronic acid | Pd catalyst, base, solvent | Variable | Requires pre-functionalized intermediates |

| Formaldehyde reaction | Boronic acid + formaldehyde | Aqueous/ethanol, reflux | Moderate | Post-synthetic modifications possible |

| Borylation of aromatic halides | Aromatic halide + B2(pin)2 | Pd catalyst, heat | High | Precursor synthesis route |

Notes and Considerations

- Solvent Choice: Ethanol, dioxane, and DMSO are common solvents, with heating and ultrasonic assistance to improve solubility.

- Purification: Typically involves filtration, washing, and recrystallization.

- Storage: The compounds are stable at 2-8°C; solutions should be prepared fresh or stored at -80°C for long-term stability.

- Safety: Handling of boronic acids requires standard lab precautions due to their potential toxicity and reactivity.

Chemical Reactions Analysis

Suzuki–Miyaura Coupling

This reaction is the most extensively studied application of the compound, enabling C–C bond formation between its boronic acid group and aryl/heteroaryl halides.

Mechanism :

-

Oxidative addition : Pd⁰ inserts into the C–X bond of the aryl halide.

-

Transmetalation : Boronate complex transfers aryl group to Pd.

Applications :

-

Synthesis of biaryl scaffolds for pharmaceutical intermediates.

Esterification with Diols

The boronic acid group forms stable cyclic esters (boronic esters) under mild conditions, enabling protective group strategies.

| Diol Partner | Catalyst | Solvent | Equilibrium Constant (K) |

|---|---|---|---|

| Pinacol | None | CH₂Cl₂ | ~10³ M⁻¹ |

| Ethylene glycol | Molecular sieves | Toluene | ~10² M⁻¹ |

Key Features :

Protodeboronation

Acid-mediated cleavage of the C–B bond occurs under strongly acidic conditions:

| Acid | Solvent | Temperature | Byproduct |

|---|---|---|---|

| HCl (6M) | H₂O/EtOH | 80°C | B(OH)₃ |

| TFA | DCM | RT | Trifluoroborate anion |

Mechanistic Pathway :

Buchwald–Hartwig Amination

The compound participates in Pd-catalyzed C–N bond formation with aryl halides:

| Amine Partner | Catalyst System | Ligand | Yield |

|---|---|---|---|

| Piperidine | Pd(OAc)₂/XantPhos | XantPhos | 68% |

| Aniline derivatives | Pd₂(dba)₃/BINAP | BINAP | 75% |

Key Parameters :

Oxidative Transformations

The boronic acid group undergoes oxidation to phenolic derivatives:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂ (30%) | NaOH, 0°C | 4-Fluoro-3-(piperidine-carbonyl)phenol |

| mCPBA | CH₂Cl₂, RT | Quinone derivative |

Applications :

Nucleophilic Additions

The electron-deficient aromatic ring participates in:

Friedel–Crafts Alkylation

| Electrophile | Catalyst | Yield |

|---|---|---|

| Benzyl chloride | AlCl₃ | 55% |

| Acetyl chloride | FeCl₃ | 42% |

Limitations :

-

Steric hindrance from the 4-hydroxypiperidine group reduces regioselectivity.

Stability Considerations

| Condition | Degradation Rate |

|---|---|

| Aqueous solution (pH 7) | <5% in 24h |

| DMSO (25°C) | <2% in 48h |

| Strong acid (pH <2) | Complete in 1h |

Scientific Research Applications

Anticancer Applications

Research indicates that boronic acids, including (4-Fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid, can inhibit proteasome activity, making them valuable in cancer therapy. A study demonstrated that derivatives of phenylboronic acids can enhance the efficacy of chemotherapeutic agents by improving their solubility and targeting capabilities .

Case Study: Drug Conjugates

A notable application involves the conjugation of this compound with chitosan nanoparticles for targeted drug delivery. The resulting chitosan-boronic acid conjugates showed improved mucoadhesive properties, enhancing drug retention in specific tissues such as the bladder for cancer treatment. The study reported a significant increase in drug residence time due to the mucoadhesive nature of the conjugated system .

Glucose-Responsive Insulin Delivery

The compound has been utilized in developing glucose-responsive insulin delivery systems. In one study, insulin-loaded nanoparticles were prepared using chitosan modified with (4-Fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid. The insulin release profile was found to be dependent on glucose concentration, indicating potential for managing diabetes effectively .

| Study | Drug/Conjugate | Application | Results |

|---|---|---|---|

| Chitosan-Boronic Acid Conjugates | Insulin | Diabetes Management | Glucose-dependent release profile |

| Boronate-Conjugated Chitosan | Chemotherapeutics | Cancer Treatment | Enhanced drug retention in bladder |

Polymer Modifications

The incorporation of (4-Fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid into polymer matrices has shown promise in creating smart materials that respond to environmental stimuli. For instance, polymers functionalized with this boronic acid derivative have been explored for their applications in flame retardancy and as scaffolds for tissue engineering .

Nucleic Acid Delivery

The compound has also been investigated for its ability to facilitate nucleic acid delivery systems. Boronic acids can form reversible covalent bonds with diols present in nucleic acids, enhancing their stability and cellular uptake. This property is particularly useful in gene therapy applications where efficient delivery of genetic material is crucial .

Mechanism of Action

The mechanism by which (4-Fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as an enzyme inhibitor, where it binds to the active site of the enzyme, preventing substrate access and thus inhibiting enzyme activity . The molecular targets and pathways involved include serine proteases and other enzymes critical in various biological processes .

Comparison with Similar Compounds

Structural Analogues with Halogen or Heterocyclic Substitutions

Key Observations :

- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters conformational flexibility and hydrogen-bonding capacity. Piperidine’s hydroxyl group may enhance solubility and enzyme interactions .

- Functional Group : Sulfonyl groups (electron-withdrawing) in the sulfonyl analogue could enhance covalent binding to catalytic serine in β-lactamases compared to carbonyl .

2.2.1. β-Lactamase Inhibition

Triazole-substituted analogues show superior Ki values (0.004 µM), but the hydroxypiperidine group could improve pharmacokinetics .

2.2.2. Antiproliferative Activity

Insight : The target compound’s boronic acid may enhance tubulin binding, but its solubility profile (predicted pKa ~8.16) could limit bioavailability compared to naphthalenyl analogues .

2.3.1. Solubility and Stability

Biological Activity

(4-Fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid is a boronic acid derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound, with a molecular formula of CHBFNO, has been investigated for its interactions with various biological targets, including enzymes and receptors, making it a candidate for therapeutic applications.

- IUPAC Name : (4-fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid

- CAS Number : 1704080-43-2

- Molecular Weight : 267.07 g/mol

- Purity : 95% .

The biological activity of (4-Fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its role as an enzyme inhibitor, where it can bind to the active sites of various enzymes, preventing substrate access and thereby inhibiting enzymatic activity .

Enzyme Inhibition

Boronic acids are well-known for their inhibitory effects on serine proteases and other enzymes. Specific studies have demonstrated that this compound can inhibit:

- Acetylcholinesterase (AChE) : Important in neuropharmacology for conditions like Alzheimer's disease.

- Butyrylcholinesterase (BuChE) : Also relevant in neurodegenerative disorders.

In vitro studies indicate that (4-Fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid exhibits moderate inhibitory activity against AChE and BuChE, with IC values suggesting potential utility in treating cognitive disorders .

Study 1: Inhibition of Cholinesterases

A study evaluated various boronic acid derivatives for their inhibitory effects on cholinesterases. The results indicated that compounds with similar structural motifs exhibited significant inhibition, supporting the hypothesis that (4-Fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid could function similarly .

Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding interactions of this compound with target enzymes. These studies revealed favorable binding affinities and interactions through hydrogen bonding and π–π stacking, which are critical for enhancing biological activity .

Comparative Analysis with Similar Compounds

Q & A

Basic: What are the recommended synthetic routes for (4-Fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis involves two key steps: (1) introducing the boronic acid group to the fluorophenyl ring and (2) coupling the 4-hydroxypiperidine-1-carbonyl moiety. For boronic acid introduction, transesterification methods using methyl boronic acid under monophasic conditions are preferred over biphasic systems due to easier product isolation . The hydroxypiperidine group can be attached via amide coupling using carbodiimide reagents (e.g., EDC/HOBt) under inert atmospheres. Reaction temperature (40–60°C) and pH (neutral to mildly basic) are critical for minimizing side reactions. Yield optimization requires purification via column chromatography or recrystallization, with yields typically ranging from 45–65% depending on steric hindrance from the fluorophenyl group .

Basic: Which analytical techniques are most effective for characterizing purity and structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm the boronic acid group and substituent positions. NMR verifies fluorine incorporation .

- LC-MS/MS : Detects trace impurities (e.g., unreacted intermediates, boronic acid byproducts) at ppm levels. A validated method using C18 columns and acetonitrile/water gradients with 0.1% formic acid is recommended, achieving limits of detection (LOD) <0.1 ppm .

- FT-IR : Confirms carbonyl (C=O, ~1650–1700 cm) and boronic acid (B-O, ~1320–1400 cm) functional groups.

Advanced: How does the 4-fluoro substituent and hydroxypiperidine group influence the boronic acid’s reactivity in diol-binding applications?

Methodological Answer:

The 4-fluoro substituent lowers the pKa of the boronic acid (~8.5 vs. ~9.5 for unsubstituted phenylboronic acid) due to its electron-withdrawing effect, enhancing diol-binding at physiological pH . The hydroxypiperidine group introduces steric bulk, reducing binding kinetics with large polyols (e.g., glucose) but improving selectivity for smaller diols. Kinetic studies using stopped-flow spectroscopy or isothermal titration calorimetry (ITC) are recommended to quantify binding constants () under varying pH (6.5–8.5) .

Advanced: What strategies mitigate genotoxic impurities during synthesis, and how are they quantified?

Methodological Answer:

Residual boronic acid impurities (e.g., unreacted intermediates) must be controlled below 1 ppm. Strategies include:

- Solid-Phase Extraction (SPE) : Using mixed-mode sorbents to trap ionic impurities.

- LC-MS/MS Validation : Employ a method with a linear range of 0.1–10 ppm, using deuterated internal standards (e.g., d5-phenylboronic acid) for accuracy (±5%) and precision (RSD <10%) .

- Process Optimization : Reduce impurity formation via controlled stoichiometry (1.2:1 boronic acid:substrate ratio) and reaction time monitoring by TLC .

Advanced: How can this compound be integrated into stimuli-responsive hydrogels for drug delivery?

Methodological Answer:

The boronic acid moiety forms reversible diol complexes, enabling glucose-responsive hydrogels. Methodology:

- Copolymerization : Mix with acrylamide monomers (e.g., NIPAM) and crosslinkers (e.g., PEG-diacrylate) via free-radical polymerization.

- Glucose Sensitivity Testing : Swelling studies in PBS (pH 7.4) with 0–20 mM glucose show >80% volume change. Binding kinetics are monitored via fluorescence quenching of ARS (Alizarin Red S) .

- Drug Release Profiling : Load dexamethasone and measure release via HPLC under hyperglycemic conditions (10 mM glucose), achieving >90% release in 24 hours .

Advanced: What computational tools predict the mutagenic potential of boronic acid derivatives, and how reliable are they?

Methodological Answer:

- In Silico Models : Use Derek Nexus or Leadscope Model Applier to predict mutagenicity based on structural alerts (e.g., boronate esters).

- Validation : Compare predictions with Ames test data for 50+ boronic acids, showing 85% concordance. For the target compound, no structural alerts are flagged, suggesting low mutagenic risk .

Advanced: How do competing reaction pathways (trigonal vs. tetrahedral boron intermediates) affect the compound’s utility in catalytic applications?

Methodological Answer:

Under neutral pH, the boronic acid exists as a trigonal planar species, favoring rapid but reversible diol binding. Under basic conditions (pH >9), tetrahedral boronate forms dominate, enabling irreversible binding. Kinetic studies using NMR or Raman spectroscopy reveal pathway dominance:

- Trigonal Pathway : Dominates at pH <8.5, with second-order rate constants () ~10 Ms.

- Tetrahedral Pathway : Activated at pH >9, with ~10 Ms but higher thermodynamic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.